![molecular formula C14H16O4S2Si B12833327 Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is an organosilicon compound featuring two 2,3-dihydrothieno[3,4-b][1,4]dioxin groups attached to a central dimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane typically involves the following steps:
Preparation of 2,3-dihydrothieno[3,4-b][1,4]dioxin: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Formation of the Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin) moiety: This step involves the coupling of two 2,3-dihydrothieno[3,4-b][1,4]dioxin units with a dimethylsilane core. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could be explored for their biological activity, particularly in drug design and delivery systems due to their potential biocompatibility and stability.
Industry
In industry, this compound can be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of functional materials.
Wirkmechanismus
The mechanism by which Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane exerts its effects largely depends on its chemical environment and the reactions it undergoes. The silicon center can act as a site for nucleophilic attack, while the thieno[3,4-b][1,4]dioxin groups can participate in electron transfer processes. These properties make it useful in the formation of conductive polymers and other electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A well-known monomer used in the synthesis of conductive polymers.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A conductive polymer derived from EDOT.
2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-carboxylic acid: Another derivative of the thieno[3,4-b][1,4]dioxin family.
Uniqueness
Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane is unique due to the presence of the dimethylsilane core, which imparts different chemical properties compared to its analogs. This central silicon atom can influence the compound’s reactivity and stability, making it a valuable component in the design of new materials with tailored properties.
Eigenschaften
Molekularformel |
C14H16O4S2Si |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-dimethylsilane |
InChI |
InChI=1S/C14H16O4S2Si/c1-21(2,13-11-9(7-19-13)15-3-5-17-11)14-12-10(8-20-14)16-4-6-18-12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
DXMVGRBXOQIFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=C2C(=CS1)OCCO2)C3=C4C(=CS3)OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


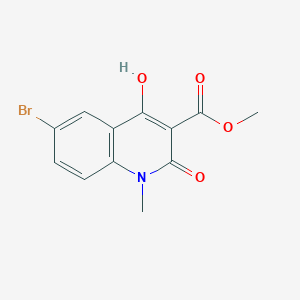

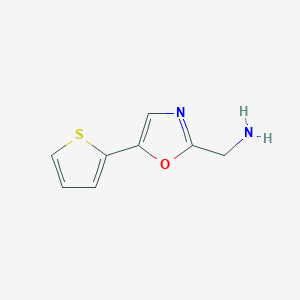
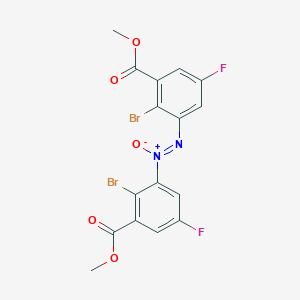
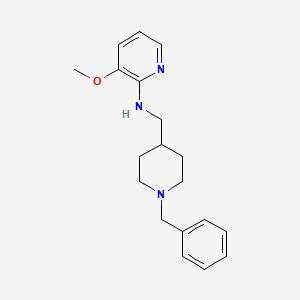
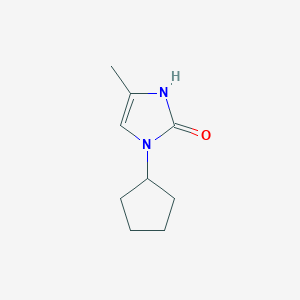

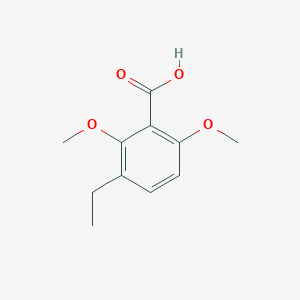
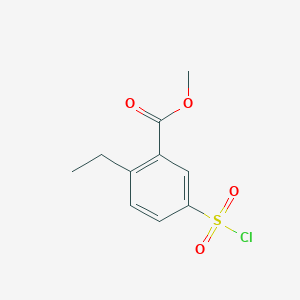


![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
